

Spectroscopic and Synthetic Insights into Boc-L-lys(Me)₂-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-lys(ME)2-OH*

Cat. No.: *B558168*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data and synthetic protocols for N α -tert-Butoxycarbonyl-N ϵ ,N ϵ -dimethyl-L-lysine (Boc-L-lys(Me)₂-OH), a key building block in peptide synthesis and epigenetic research.

This document compiles available data on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of Boc-L-lys(Me)₂-OH, alongside detailed experimental procedures for its synthesis and analysis. The information presented is crucial for the accurate identification, characterization, and application of this modified amino acid in complex synthetic endeavors.

Spectroscopic Data

Precise spectroscopic data is paramount for the verification of molecular structure and purity. The following tables summarize the key NMR and mass spectrometry data for Boc-L-lys(Me)₂-OH.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Boc-L-lys(Me)₂-OH

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results				
¹³ C NMR	Chemical Shift (δ) ppm		Assignment	
Data not available in search results				

Table 2: Mass Spectrometry (MS) Data for Boc-L-lys(Me)₂-OH

Technique	Ionization Mode	Calculated m/z	Observed m/z	Assignment
Mass Spec	Data not available in search results			

Note: Specific chemical shifts and mass-to-charge ratios are highly dependent on the solvent and instrumentation used. The data presented here should be considered as a reference.

Experimental Protocols

A comprehensive understanding of the experimental conditions is essential for the replication of synthetic procedures and analytical measurements.

Synthesis of N^{α} -tert-Butoxycarbonyl- $\text{N}^{\varepsilon},\text{N}^{\varepsilon}$ -dimethyl-L-lysine

The synthesis of Boc-L-lys(Me)₂-OH is commonly achieved through the reductive amination of N^{α} -Boc-L-lysine. This method involves the reaction of the primary amine on the lysine side chain with an excess of formaldehyde in the presence of a reducing agent.

Materials:

- $\text{N}^{\alpha}\text{-Boc-L-lysine}$
- Formaldehyde (37% aqueous solution)
- Sodium borohydride (NaBH_4) or Sodium cyanoborohydride (NaBH_3CN)
- Methanol or other suitable solvent
- Hydrochloric acid (for pH adjustment)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

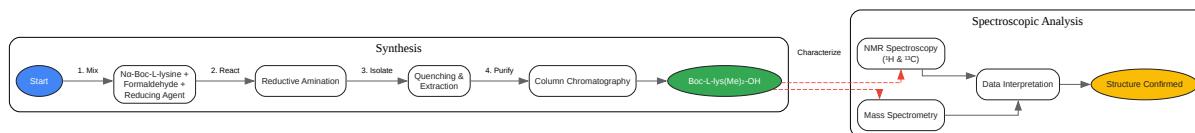
Procedure:

- Dissolve $\text{N}^{\alpha}\text{-Boc-L-lysine}$ in methanol.
- Add formaldehyde to the solution and stir.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by carefully adding hydrochloric acid to adjust the pH to ~2.
- Concentrate the solution under reduced pressure to remove the methanol.
- Extract the aqueous solution with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

- Purify the crude product by column chromatography on silica gel to obtain pure Boc-L-lys(Me)₂-OH.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
- Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of Boc-L-lys(Me)₂-OH.

[Click to download full resolution via product page](#)

Caption: Synthesis and analysis workflow for Boc-L-lys(Me)₂-OH.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into Boc-L-lys(Me)₂-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558168#spectroscopic-data-for-boc-lys-me-2-oh-nmr-mass-spec\]](https://www.benchchem.com/product/b558168#spectroscopic-data-for-boc-lys-me-2-oh-nmr-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com